2-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, chemical stability, and spectral data (IR, UV, NMR, Mass) of the compound .Scientific Research Applications
Synthesis Applications
Synthesis of Potent Antimicrobials
Kumar, Sadashiva, and Rangappa (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for synthesizing potent antimicrobials, including derivatives of arecoline, phendimetrazine, and polygonapholine. The strategy involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Y. C. S. Kumar, M. P. Sadashiva, & K. Rangappa, 2007).
Facilitating Unusual Chemical Reactions
Keivanloo, Bakherad, and Rahimi (2010) reported the formation of unexpected N-substituted pyrrolo[2,3-B]quinoxaline-2-carbaldehydes in good yields, suggesting a potential mechanism for this conversion (Ali Keivanloo, M. Bakherad, & Amin Rahimi, 2010).
Catalytic Applications
- Palladium-Catalyzed Reactions: Cho and Kim (2008) demonstrated the use of 3-bromopyridine-4-carbaldehyde in a palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (C. Cho & J. Kim, 2008).
Antimicrobial Applications
- Development of Antimicrobial Agents: Bektaş et al. (2012) synthesized various morpholine derivatives containing an azole nucleus and investigated their antimicrobial and antiurease activities. Some compounds displayed activity against M. smegmatis, C. albicans, and S. cerevisiae (H. Bektaş, S. Ceylan, N. Demirbas, S. Alpay‐Karaoglu, & B. Sökmen, 2012).
Photoluminescent Properties
- Application in Organic Light-Emitting Diodes: Li et al. (2011) synthesized novel quinoline derivatives that emit blue to green fluorescence, which have implications for the manufacture of organic light-emitting diodes (Q. Li, Zhaozhe Xu, Mingxin Yu, Hong Fan, & Bo-geng Li, 2011).
Antioxidation Catalysis
- Selective Oxidation Reactions: Wang et al. (2021) synthesized a new tetra-nuclear macrocyclic Zn(II) complex and investigated its application as a catalyst for the selective oxidation of benzyl alcohols (L. Wang, Zi-Jian Wang, Meili Zhao, X. Tai, Jiangyong Ouyang, Yun-fei Li, Wei Zhang, & Wenbin Jia, 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-morpholin-4-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(7-14)9(1-2-12-10)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNKCQTAPVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=NC=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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